molecular formula C5H4Cl2O3 B1626630 2-Chloroprop-2-en-1-yl chloro(oxo)acetate CAS No. 104142-66-7

2-Chloroprop-2-en-1-yl chloro(oxo)acetate

Cat. No. B1626630
Key on ui cas rn: 104142-66-7
M. Wt: 182.99 g/mol
InChI Key: DROVKFBGHINOBG-UHFFFAOYSA-N
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Patent
US04739047

Procedure details

Under dry N2 in flame dried glass apparatus, cesium fluoride (167 g, 1.1 mol) was placed in a 1 liter single neck flask and placed under high vacuum and gently heated with a flame until the solid became free flowing, then cooled to room temperature. Acetonitrile, distilled from CaH2 (183 ml) was added and the mixture cooled to -20° C. internal temperature. 2-Chloroallyl oxalochloride (183 g, 1.0 mol) was added dropwise over a 30 minute period and the mixture slowly warmed to room temperature, stirred at that temperature for 16 hours, and byproduct cesium chloride recovered by filtration with acetonitrile wash. The filtrate and wash were combined and stripped, and the residue distilled at reduced temperature to yield 129 g (77%) of the desired product, b.p. 62°-64° C./22 mm.
Quantity
167 g
Type
reactant
Reaction Step One
Quantity
183 g
Type
reactant
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[F-:1].[Cs+].[Cl:3][C:4](=[CH2:12])[CH2:5][O:6][C:7](=[O:11])[C:8](Cl)=[O:9]>>[Cl:3][C:4](=[CH2:12])[CH2:5][O:6][C:7](=[O:11])[C:8]([F:1])=[O:9] |f:0.1|

Inputs

Step One
Name
Quantity
167 g
Type
reactant
Smiles
[F-].[Cs+]
Step Two
Name
Quantity
183 g
Type
reactant
Smiles
ClC(COC(C(=O)Cl)=O)=C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at that temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under dry N2 in flame
CUSTOM
Type
CUSTOM
Details
was placed in a 1 liter single neck flask
TEMPERATURE
Type
TEMPERATURE
Details
gently heated with
TEMPERATURE
Type
TEMPERATURE
Details
a flame until the solid
DISTILLATION
Type
DISTILLATION
Details
Acetonitrile, distilled from CaH2 (183 ml)
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled to -20° C. internal temperature
TEMPERATURE
Type
TEMPERATURE
Details
the mixture slowly warmed to room temperature
FILTRATION
Type
FILTRATION
Details
byproduct cesium chloride recovered by filtration with acetonitrile
WASH
Type
WASH
Details
wash
WASH
Type
WASH
Details
The filtrate and wash
DISTILLATION
Type
DISTILLATION
Details
the residue distilled at reduced temperature

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC(COC(C(=O)F)=O)=C
Measurements
Type Value Analysis
AMOUNT: MASS 129 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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